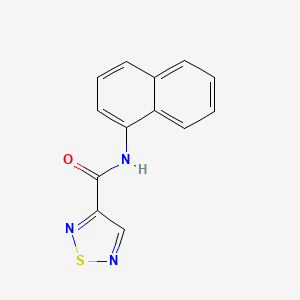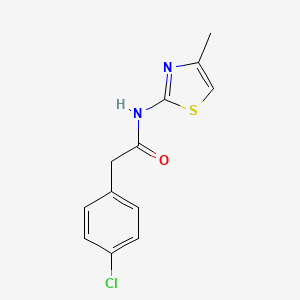
4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine, also known as BNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BNPA belongs to the class of piperazinamine compounds, which have been shown to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine has also been shown to interact with DNA and RNA, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine has been shown to possess diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine has also been shown to possess antibacterial and antifungal activities. In addition, 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine has been shown to possess antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine is that it possesses diverse biological activities, which makes it a promising compound for further study. However, one of the limitations of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine. One area of interest is the potential use of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route for 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine. Another area of interest is the potential use of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine as an antibacterial and antifungal agent. Further studies are needed to determine the spectrum of activity and the mechanism of action of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine against different bacterial and fungal strains. Finally, further studies are needed to determine the potential use of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine as an antidepressant and anxiolytic agent.
Synthesemethoden
The synthesis of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine involves the reaction of 1-naphthaldehyde and benzylamine with piperazine. The reaction is carried out under reflux with ethanol as the solvent. The resulting product is then purified using column chromatography. The yield of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine is typically around 60%.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antibacterial, antifungal, and antiviral activities. 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine has been shown to possess antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-7-19(8-3-1)18-24-13-15-25(16-14-24)23-17-21-11-6-10-20-9-4-5-12-22(20)21/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRNOMXXURRKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)
![N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)

![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)

![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)
![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)

![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)


![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)

![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)